N-propylcyclohexanamine hydrochloride

Description

BenchChem offers high-quality N-propylcyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylcyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

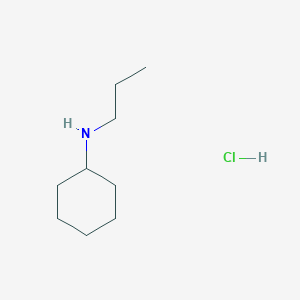

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSYHRIWTZGXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-82-3 | |

| Record name | Cyclohexanamine, N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

N-Propylcyclohexanamine Hydrochloride: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-propylcyclohexanamine hydrochloride. The information is compiled from various chemical databases and supplier information. It is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

N-propylcyclohexanamine hydrochloride is the hydrochloride salt form of the parent compound N-propylcyclohexanamine. The addition of hydrochloric acid to the amine group results in a salt that typically presents as a solid with different physical properties from its free base form.

Table 1: Physical and Chemical Properties of N-Propylcyclohexanamine and its Hydrochloride Salt

| Property | Value | Source/Notes |

| Chemical Name | N-propylcyclohexanamine hydrochloride | IUPAC |

| Synonyms | N-Cyclohexyl-N-propylamine hydrochloride | ChemBridge |

| CAS Number | 3592-82-3 | Fluorochem[1], BLD Pharm[2] |

| Molecular Formula | C₉H₂₀ClN | Fluorochem[1] |

| Molecular Weight | 177.71 g/mol | BLD Pharm[2] |

| Appearance | Solid | ChemBridge[3] |

| Purity | 95% - 97% | ChemBridge[3], Fluorochem[1] |

| Melting Point | Data not available for the hydrochloride salt. The free base (N-propylcyclohexanamine) is a liquid. | |

| Boiling Point | Data not available for the hydrochloride salt. | |

| Solubility | No quantitative data available for the hydrochloride salt. General solubility of similar amine hydrochlorides suggests solubility in water. | |

| LogP (predicted) | 2.57 | ChemBridge (for the free base)[3] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a solid amine hydrochloride salt like N-propylcyclohexanamine hydrochloride.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry N-propylcyclohexanamine hydrochloride is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination (Shake-Flask Method)

This protocol is based on the United States Pharmacopeia (USP) guidelines for determining the equilibrium solubility of a substance.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Solvent Preparation: Prepare the desired solvents (e.g., deionized water, ethanol, phosphate-buffered saline at a specific pH).

-

Sample Preparation: An excess amount of N-propylcyclohexanamine hydrochloride is added to a known volume of each solvent in a screw-capped vial. The exact mass of the solid added is recorded.

-

Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand to let the undissolved solid settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved N-propylcyclohexanamine hydrochloride in the filtrate is determined using a validated analytical method.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a chemical substance like N-propylcyclohexanamine hydrochloride.

Caption: Workflow for Physical Characterization.

References

An In-depth Technical Guide to N-propylcyclohexanamine Hydrochloride: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and potential biological significance of N-propylcyclohexanamine hydrochloride. The information is intended to support research and development activities involving this compound and its derivatives.

Chemical Structure and Properties

N-propylcyclohexanamine hydrochloride is the salt form of the secondary amine N-propylcyclohexanamine. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, which protonates the nitrogen atom, increasing the compound's polarity and water solubility.

The chemical structure of N-propylcyclohexanamine hydrochloride consists of a cyclohexane ring and a propyl group attached to a nitrogen atom, which is also bonded to a hydrogen atom and associated with a chloride ion.

Chemical Structure of N-propylcyclohexanamine Hydrochloride

Caption: Chemical structure of N-propylcyclohexanamine hydrochloride.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula (Free Base) | C₉H₁₉N | [1] |

| Molecular Weight (Free Base) | 141.26 g/mol | [1][2] |

| IUPAC Name (Free Base) | N-propylcyclohexanamine | [1] |

| SMILES (Free Base) | CCCNC1CCCCC1 | [1] |

| InChIKey (Free Base) | PXKCSKRXWAZGFK-UHFFFAOYSA-N | [1] |

| CAS Number (Free Base) | 3592-81-2 | [1] |

| CAS Number (Hydrochloride) | 3592-82-3 | [3] |

| Predicted XlogP (Free Base) | 2.5 | [4] |

Synthesis

Logical Workflow for a Potential Synthesis Route

Caption: A logical workflow for the synthesis of N-propylcyclohexanamine HCl.

Analytical Techniques

The analysis of N-propylcyclohexanamine hydrochloride typically involves a combination of spectroscopic and chromatographic methods to confirm its identity, purity, and quantity.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for N-propylcyclohexanamine hydrochloride is not publicly available, predicted spectra for similar compounds can provide an indication of the expected chemical shifts.[6]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring, the propyl chain, and the N-H proton. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms bonded to the nitrogen will be deshielded.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For amines, alpha-cleavage is a common fragmentation pathway.[7] The molecular ion peak for the free base (N-propylcyclohexanamine) would be at m/z 141.

Expected Fragmentation Pattern:

| m/z | Possible Fragment |

| 141 | [M]⁺ (Molecular ion of the free base) |

| 112 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₇]⁺ |

| 84 | [Cyclohexyl]⁺ |

| 56 | [C₄H₈]⁺ (from cyclohexyl ring fragmentation) |

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum of N-propylcyclohexanamine hydrochloride will exhibit characteristic absorption bands for the different functional groups present.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretch (for the secondary amine salt) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1550-1650 | N-H bend |

| 1440-1470 | C-H bend (methylene) |

Chromatographic Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-propylcyclohexanamine. Due to the polar nature of amines, which can lead to poor peak shape, derivatization is often employed to improve chromatographic performance.[8][9][10]

Experimental Protocol (General for Secondary Amines):

-

Sample Preparation: Dissolve a known amount of N-propylcyclohexanamine hydrochloride in a suitable solvent (e.g., methanol).

-

Derivatization (Optional): To improve peak shape and volatility, the amine can be derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

-

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the GC-MS analysis of N-propylcyclohexanamine HCl.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of amines. As secondary amines often lack a strong chromophore, derivatization is commonly used to enable UV or fluorescence detection.[11][12][13][14]

Experimental Protocol (General for Secondary Amines with Pre-column Derivatization):

-

Sample and Standard Preparation: Prepare stock solutions of N-propylcyclohexanamine hydrochloride and a series of calibration standards in a suitable diluent (e.g., methanol/water).

-

Derivatization: A common derivatizing reagent for secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

To 100 µL of the sample or standard, add 100 µL of a borate buffer (pH 8.5).

-

Add 100 µL of FMOC-Cl solution in acetonitrile.

-

Vortex and allow the reaction to proceed for 15 minutes at room temperature.

-

Quench the reaction with an acidic solution.

-

-

HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm or fluorescence detection.

-

Biological Activity and Significance

While there is limited specific information on the biological activity of N-propylcyclohexanamine hydrochloride, the broader class of cyclohexylamine derivatives has been investigated for various pharmacological properties. Some studies have reported that cyclohexylamine derivatives exhibit antimicrobial and acetylcholinesterase inhibitory activities.[15] Furthermore, the introduction of a cyclohexylamine moiety into other molecules has been shown to enhance their antiproliferative activity.[15] The potential for diverse biological activities makes this class of compounds an interesting scaffold for drug discovery and development.[16][17][18]

Logical Relationship of Compound Class to Potential Application

Caption: Relationship of cyclohexylamine derivatives to potential therapeutic applications.

Safety and Handling

Specific safety data for N-propylcyclohexanamine hydrochloride is not widely available. However, based on safety data sheets (SDS) for similar secondary amines, the following precautions should be taken:[19][20][21][22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of N-propylcyclohexanamine hydrochloride. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

- 1. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. N-propylcyclohexanamine hydrochloride | 3592-82-3 [amp.chemicalbook.com]

- 4. PubChemLite - N-propylcyclohexanamine hydrochloride (C9H19N) [pubchemlite.lcsb.uni.lu]

- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 6. hmdb.ca [hmdb.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activity of cyclohexylamine derivatives | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. angenechemical.com [angenechemical.com]

- 22. aksci.com [aksci.com]

N-propylcyclohexanamine hydrochloride CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-propylcyclohexanamine hydrochloride, a secondary amine salt with applications as a building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and includes spectroscopic data for characterization.

Chemical Identification and Properties

N-propylcyclohexanamine hydrochloride is the salt form of the secondary amine N-propylcyclohexanamine. The hydrochloride salt enhances its stability and aqueous solubility, making it more convenient for handling and use in various chemical reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | N-propylcyclohexanamine hydrochloride |

| CAS Number | 3592-82-3 |

| Molecular Formula | C₉H₂₀ClN |

| Molecular Weight | 178.72 g/mol |

| IUPAC Name | N-propylcyclohexan-1-amine;hydrochloride |

| Canonical SMILES | CCCNC1CCCCC1.Cl |

| InChI Key | MDSYHRIWTZGXNI-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water |

| pKa (predicted) | 11.1 ± 0.2 |

| LogP (predicted) | 2.8 |

Synthesis of N-Propylcyclohexanamine Hydrochloride

The most common and efficient method for the synthesis of N-propylcyclohexanamine is through the reductive amination of cyclohexanone with n-propylamine. This is a two-step, one-pot reaction that first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The resulting free base is subsequently converted to its hydrochloride salt.

Experimental Protocol: Reductive Amination and Salt Formation

This protocol describes the synthesis of N-propylcyclohexanamine from cyclohexanone and n-propylamine, followed by its conversion to N-propylcyclohexanamine hydrochloride.

Materials and Reagents:

-

Cyclohexanone

-

n-Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

2.0 M Hydrogen Chloride in Diethyl Ether

-

Anhydrous Diethyl Ether

Procedure:

Step 1: Reductive Amination

-

In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add n-propylamine (1.1 eq) via syringe.

-

Add glacial acetic acid (1.2 eq) to the reaction mixture to catalyze the formation of the iminium ion.

-

Stir the solution at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude N-propylcyclohexanamine as an oil.

Step 2: Salt Formation

-

Dissolve the crude N-propylcyclohexanamine from Step 1 in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether to the stirred amine solution. A white precipitate of N-propylcyclohexanamine hydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-propylcyclohexanamine hydrochloride.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of N-propylcyclohexanamine hydrochloride. Below are the expected spectral characteristics.

Table 3: Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the cyclohexyl ring protons. The N-H proton signal may be broad. |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the carbons of the cyclohexyl ring. |

| IR Spectroscopy | A broad N-H stretching band for the secondary amine salt in the region of 2400-3200 cm⁻¹. C-H stretching bands below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak for the free base (m/z = 141) may be observed. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an ethyl group. |

Biological Activity

While many arylcyclohexylamine derivatives are known for their pharmacological activity, particularly as NMDA receptor antagonists, there is limited specific information in the public domain regarding the biological activity or signaling pathways of N-propylcyclohexanamine hydrochloride itself.[1] Its primary utility is as an intermediate in the synthesis of more complex molecules that may be designed to interact with various biological targets. Research on the biological effects of related cyclohexylamine derivatives has explored antimicrobial and analgesic properties.[2][3]

Safety and Handling

N-propylcyclohexanamine hydrochloride should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

Logical Relationship Diagram for Synthesis

Caption: Logical relationships in the synthesis of N-propylcyclohexanamine HCl.

References

An In-depth Technical Guide on N-propylcyclohexanamine Hydrochloride: Molecular Weight and Formula

This guide provides a detailed overview of the molecular formula and molecular weight of N-propylcyclohexanamine hydrochloride, a compound of interest to researchers, scientists, and drug development professionals.

Molecular Composition and Weight

N-propylcyclohexanamine is a chemical compound with the molecular formula C9H19N[1]. Its hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl). This process results in the protonation of the amine group, forming a hydrochloride salt.

The molecular formula of N-propylcyclohexanamine hydrochloride is therefore C9H20ClN. To determine the molecular weight, the atomic weights of the constituent elements are summed:

-

Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

-

Hydrogen (H): 20 atoms × 1.008 amu/atom = 20.160 amu

-

Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

The sum of these atomic weights gives the molecular weight of N-propylcyclohexanamine hydrochloride.

Data Presentation

For clarity and ease of comparison, the molecular information is summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-propylcyclohexanamine | C9H19N | 141.26 |

| N-propylcyclohexanamine Hydrochloride | C9H20ClN | 177.72 |

Logical Relationship: Formation of the Hydrochloride Salt

The formation of N-propylcyclohexanamine hydrochloride from its parent compound, N-propylcyclohexanamine, is a straightforward acid-base reaction. The basic nitrogen atom of the amine group accepts a proton (H+) from hydrochloric acid. This relationship can be visualized as a simple logical flow.

References

Technical Guide: Solubility Profile of N-propylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-propylcyclohexanamine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination. It includes qualitative solubility information, detailed experimental protocols for solubility assessment, and a standardized workflow to guide researchers in generating reliable and reproducible data.

Introduction to N-propylcyclohexanamine Hydrochloride

N-propylcyclohexanamine hydrochloride is a chemical compound belonging to the family of amine hydrochlorides. Its structure consists of a cyclohexane ring and a propylamino group, protonated with hydrochloric acid. The physicochemical properties of such compounds, particularly their solubility, are crucial in various research and development applications, including chemical synthesis, formulation development, and pharmacological studies. Understanding the solubility of N-propylcyclohexanamine hydrochloride in different solvent systems is a fundamental prerequisite for its effective use.

Solubility Data

As of the latest literature review, specific quantitative solubility data for N-propylcyclohexanamine hydrochloride remains largely unpublished. However, based on the general principles of amine hydrochlorides and the known properties of structurally similar compounds like cyclohexylamine, a qualitative solubility profile can be inferred. Amine hydrochlorides are salts, which generally exhibit increased solubility in polar solvents compared to their free amine counterparts.

Table 1: Qualitative Solubility Profile and Template for Experimental Data

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Temperature Dependence |

| Water | Expected to be soluble[1] | Data not available | Solubility likely increases with temperature |

| Ethanol | Expected to be soluble | Data not available | Solubility likely increases with temperature |

| Methanol | Expected to be soluble | Data not available | Solubility likely increases with temperature |

| Acetone | Sparingly soluble to insoluble | Data not available | - |

| Diethyl Ether | Expected to be insoluble[1] | Data not available | - |

| Dichloromethane | Expected to be sparingly soluble | Data not available | - |

This table serves as a template for recording experimentally determined solubility data.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of N-propylcyclohexanamine hydrochloride. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

3.1. Materials and Equipment

-

N-propylcyclohexanamine hydrochloride (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-propylcyclohexanamine hydrochloride of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of N-propylcyclohexanamine hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculation: Use the calibration curve to determine the concentration of N-propylcyclohexanamine hydrochloride in the diluted sample. Calculate the solubility in the original saturated solution, taking the dilution factor into account.

3.3. Data Analysis and Reporting

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of N-propylcyclohexanamine hydrochloride.

Caption: Experimental workflow for thermodynamic solubility determination.

This detailed guide provides the necessary framework for researchers and professionals to accurately determine and understand the solubility of N-propylcyclohexanamine hydrochloride, a critical parameter for its successful application in various scientific endeavors.

References

Spectral Data of N-propylcyclohexanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-propylcyclohexanamine hydrochloride, a compound of interest in various research and development endeavors. Due to the limited availability of public experimental data for this specific salt, this guide presents a combination of data for the free base, N-propylcyclohexanamine, and predicted data for its hydrochloride form based on established spectroscopic principles. This document is intended to serve as a practical resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-propylcyclohexanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The formation of the hydrochloride salt from the free amine is expected to induce significant downfield shifts in the chemical shifts of the protons and carbons near the protonated nitrogen atom due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Spectral Data for N-propylcyclohexanamine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| NH ₂⁺ | 9.0 - 10.0 | Broad Singlet | - | 2 |

| CH -N | 3.0 - 3.3 | Multiplet | - | 1 |

| N-CH ₂-CH₂-CH₃ | 2.8 - 3.1 | Multiplet | - | 2 |

| Cyclohexyl CH ₂ (axial & equatorial) | 1.0 - 2.2 | Multiplet | - | 10 |

| N-CH₂-CH ₂-CH₃ | 1.5 - 1.8 | Sextet | ~7 | 2 |

| N-CH₂-CH₂-CH ₃ | 0.9 - 1.1 | Triplet | ~7 | 3 |

Table 2: Predicted ¹³C NMR Spectral Data for N-propylcyclohexanamine Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H-N | 55 - 60 |

| N-C H₂-CH₂-CH₃ | 45 - 50 |

| Cyclohexyl C H₂ | 24 - 35 |

| N-CH₂-C H₂-CH₃ | 18 - 23 |

| N-CH₂-CH₂-C H₃ | 10 - 13 |

Infrared (IR) Spectroscopy

The IR spectrum of N-propylcyclohexanamine hydrochloride is expected to show characteristic absorption bands related to the presence of the ammonium group (N-H⁺) and the alkyl chains.

Table 3: Predicted IR Absorption Frequencies for N-propylcyclohexanamine Hydrochloride

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 2800 - 3200 | N-H⁺ stretching (broad) | Strong |

| 2930 - 2960 | C-H stretching (asymmetric) | Strong |

| 2850 - 2870 | C-H stretching (symmetric) | Strong |

| 1560 - 1620 | N-H⁺ bending | Medium |

| 1440 - 1470 | C-H bending | Medium |

| 1300 - 1000 | C-N stretching | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry of N-propylcyclohexanamine hydrochloride, likely performed on the free base after in-source deprotonation, would provide information on the molecular weight and fragmentation pattern of the parent molecule. The molecular weight of N-propylcyclohexanamine (C₉H₁₉N) is 141.26 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-propylcyclohexanamine

| m/z | Proposed Fragment | Notes |

| 142 | [M+H]⁺ | Molecular ion peak (protonated) |

| 141 | [M]⁺ | Molecular ion peak |

| 112 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical |

| 98 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |

| 84 | [C₆H₁₂]⁺ | Cyclohexyl fragment |

| 56 | [C₃H₇N]⁺ | Propylamine fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for N-propylcyclohexanamine hydrochloride.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of N-propylcyclohexanamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). The choice of solvent may affect the chemical shifts, particularly of the labile N-H protons.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-70 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to the free base.

-

ESI-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

-

GC-MS Protocol:

-

Sample Preparation: Dissolve the hydrochloride salt in a solvent and neutralize with a base (e.g., NaOH solution) to generate the free amine. Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and inject it into the GC-MS.

-

GC Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-500.

-

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the expected fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of N-propylcyclohexanamine hydrochloride.

An In-depth Technical Guide to the Safety and Handling of N-propylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific toxicological and physical data for N-propylcyclohexanamine hydrochloride is available in the public domain. This guide has been compiled using available data, information on structurally similar compounds, and general principles of chemical safety. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory guidelines.

Introduction

N-propylcyclohexanamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical research and development. As with any chemical compound, a comprehensive understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known properties, potential hazards, and recommended handling protocols for N-propylcyclohexanamine hydrochloride.

Physicochemical and Toxicological Data

Quantitative data for N-propylcyclohexanamine hydrochloride is sparse. The following tables summarize the available information for the compound itself and for a closely related analog, Cyclohexanamine hydrochloride, to provide an indication of its potential properties.

Table 1: Physicochemical Properties of N-propylcyclohexanamine Hydrochloride and Related Compounds

| Property | N-propylcyclohexanamine Hydrochloride | N-propylcyclohexanamine (Free Base)[1] | Cyclohexanamine (Free Base)[2] |

| Molecular Formula | C₉H₂₀ClN | C₉H₁₉N | C₆H₁₃N |

| Molecular Weight | 177.72 g/mol | 141.27 g/mol | 99.17 g/mol |

| Melting Point | 249-250 °C | Not Available | -17.7 °C |

| Boiling Point | Not Available | Not Available | 134.5 °C |

| Density | Not Available | Not Available | 0.8647 g/cm³ |

| Solubility | Not Available | Not Available | Miscible in water |

Table 2: Toxicological Data

| Compound | Test | Species | Route | Dose | Reference |

| Cyclohexanamine hydrochloride | LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 720 mg/kg | [3] |

| N-propylcyclohexanamine hydrochloride | Not Available | - | - | - | - |

Note: The oral LD₅₀ for Cyclohexanamine hydrochloride suggests moderate acute toxicity. It is prudent to assume a similar or greater level of toxicity for N-propylcyclohexanamine hydrochloride in the absence of specific data.

Hazard Identification and GHS Classification

-

Skin Corrosion/Irritation: May cause skin irritation or burns upon prolonged contact.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

-

Skin Sensitization: May cause an allergic skin reaction.

General hazards associated with secondary amines and their hydrochloride salts include:

-

Corrosivity: Amine hydrochlorides can be corrosive to metals and tissues.

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Causes irritation to the respiratory tract.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its potential corrosive and toxic properties, strict adherence to safety protocols is essential.

Experimental Workflow for Safe Handling

References

N-Propylcyclohexanamine Hydrochloride: A Technical Material Safety Data Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for N-propylcyclohexanamine hydrochloride (CAS No: 3592-82-3). The information is compiled and presented to meet the needs of professionals in research and development who handle this and structurally similar compounds. This document emphasizes quantitative data, experimental context, and clear visual representations of safety and handling protocols.

Chemical and Physical Properties

Quantitative data for N-propylcyclohexanamine hydrochloride is not extensively available in public literature. The following table includes data for the hydrochloride salt where specified, supplemented with computed data and experimental values for the free base, N-propylcyclohexanamine (CAS No: 3592-81-2), to provide a more complete profile. All data should be treated with the appropriate scientific caution.

| Property | Value | Source/Compound |

| Molecular Formula | C₉H₂₀ClN | N-propylcyclohexanamine hydrochloride[1] |

| Molecular Weight | 177.71 g/mol | N-propylcyclohexanamine hydrochloride |

| IUPAC Name | N-propylcyclohexanamine;hydrochloride | N-propylcyclohexanamine hydrochloride[1] |

| CAS Number | 3592-82-3 | N-propylcyclohexanamine hydrochloride[1] |

| Molecular Weight (Free Base) | 141.25 g/mol | N-propylcyclohexanamine (Computed by PubChem)[2] |

| XLogP3-AA (Free Base) | 2.5 | N-propylcyclohexanamine (Computed by XLogP3)[2] |

| Hydrogen Bond Donor Count (Free Base) | 1 | N-propylcyclohexanamine (Computed by Cactvs)[2] |

| Hydrogen Bond Acceptor Count (Free Base) | 1 | N-propylcyclohexanamine (Computed by Cactvs)[2] |

| Kovats Retention Index (Semi-standard non-polar) | 1086 | N-propylcyclohexanamine[2] |

Hazard Identification and Classification

N-propylcyclohexanamine hydrochloride is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 1 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

GHS Pictograms:

GHS07: Harmful/Irritant[1]

Signal Word:

Warning[1]

Toxicological Information

Detailed toxicological studies specifically for N-propylcyclohexanamine hydrochloride are not widely published. The hazard classification suggests that the primary routes of concern are ingestion, skin contact, and eye contact.

| Toxicological Endpoint | Result | Species | Method |

| Acute Oral Toxicity | Harmful if swallowed (H302) | Data not available | Data not available |

| Skin Irritation | Causes skin irritation (H315) | Data not available | Data not available |

| Eye Irritation | Causes serious eye irritation (H319) | Data not available | Data not available |

General Experimental Protocol for Acute Oral Toxicity (OECD 423)

As specific experimental details for this compound are unavailable, a standard protocol is described for context.

The Acute Oral Toxicity (Acute Toxic Class Method) study is typically conducted in a stepwise procedure using a small number of animals per step. The method involves the administration of the test substance in graduated doses to several groups of experimental animals.

-

Test Animals: Usually, rodents such as rats or mice are used. Animals are fasted prior to dosing.

-

Dose Administration: The substance is administered orally by gavage in a single dose. The dose volume is kept small.

-

Stepwise Procedure: The study starts with a dose expected to be moderately toxic. The survival or death of the animals determines the next step. If animals survive, a higher dose is used in the next step. If animals die, a lower dose is used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The endpoint of the study is the estimation of the LD50 (the dose that is lethal to 50% of the test population) and the GHS classification for acute oral toxicity.

Handling, Storage, and First Aid

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of N-propylcyclohexanamine hydrochloride.

Caption: A flowchart illustrating the key steps for safe handling, storage, and disposal of N-propylcyclohexanamine hydrochloride.

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Measures |

| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4] |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of water and soap.[3] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[4] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Logical Flow of Hazard Assessment

The process of determining the safety precautions for a chemical like N-propylcyclohexanamine hydrochloride follows a logical progression from identification to risk management.

Caption: A diagram showing the sequential steps involved in assessing and managing chemical hazards.

Environmental Information

There is currently a lack of specific data on the ecotoxicity of N-propylcyclohexanamine hydrochloride. As a general precaution for amines, discharge into the environment should be avoided as they can be harmful to aquatic life.[5]

Disclaimer

This document is intended for informational purposes for trained professionals and is not a substitute for a certified Safety Data Sheet (SDS) from the manufacturer. The information is based on publicly available data for N-propylcyclohexanamine hydrochloride and structurally related compounds. Users should always consult the original SDS and follow all applicable local, state, and federal regulations for chemical handling and safety.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of N-Propylcyclohexanamine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The N-propylcyclohexanamine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly those targeting the central nervous system. Derivatives of this core structure have demonstrated significant biological activity, with a notable focus on their interaction with dopamine receptors. This technical guide provides an in-depth analysis of the synthesis, pharmacological activity, and structure-activity relationships of N-propylcyclohexanamine derivatives, with a special emphasis on their role as dopamine D4 receptor partial agonists.

Quantitative Analysis of Receptor Binding Affinities

The affinity of N-propylcyclohexanamine derivatives for dopamine receptors is a key determinant of their pharmacological profile. The following tables summarize the binding affinities (Ki) of various N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines for the dopamine D4 receptor, as well as their selectivity over other dopamine receptor subtypes.

Table 1: Binding Affinities (Ki) of N-n-Propyl-3-phenylpiperidine Derivatives at the Dopamine D4 Receptor

| Compound | Substitution on Phenyl Ring | Ki (nM) for D4 Receptor |

| 1 | m,p-dimethyl | 1.5 |

| 2a | o-methyl | 25.0 |

| 2b | m-methyl | 3.2 |

| 2c | p-methyl | 4.1 |

| 2d | unsubstituted | 8.0 |

Table 2: Binding Affinities (Ki) of N-n-Propyl-3-cyclohexylpiperidine Derivatives at the Dopamine D4 Receptor

| Compound | Cyclohexyl Ring Configuration | Ki (nM) for D4 Receptor |

| 3a | cis | 1.2 |

| 3b | trans | 0.8 |

| 3c | cis | 2.1 |

| 3d | trans | 0.5 |

Experimental Protocols

A clear understanding of the methodologies used to synthesize and evaluate these compounds is crucial for reproducibility and further development.

General Synthesis of N-n-Propyl-3-arylpiperidines

A common synthetic route to N-n-propyl-3-arylpiperidines involves the following key steps:

-

Starting Material: The synthesis typically begins with a substituted 3-phenylpiperidine.

-

N-Alkylation: The secondary amine of the piperidine ring is alkylated with 1-iodopropane in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).

-

Purification: The crude product is purified using column chromatography on silica gel.

Dopamine D4 Receptor Binding Assay

The affinity of the synthesized compounds for the dopamine D4 receptor is determined through radioligand binding assays.

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of N-propylcyclohexanamine derivatives are mediated through specific signaling pathways. As partial agonists at the dopamine D4 receptor, these compounds modulate downstream signaling cascades.

The experimental workflow for determining the binding affinity of these derivatives is a multi-step process.

Structure-Activity Relationships (SAR)

The investigation of various N-propylcyclohexanamine derivatives has revealed key structural features that govern their affinity and efficacy at the dopamine D4 receptor.

-

N-Propyl Group: The N-n-propyl substituent is crucial for high affinity at the D4 receptor.

-

Cyclohexyl vs. Phenyl Ring: Replacing the phenyl ring with a cyclohexyl ring generally leads to an increase in binding affinity, suggesting that a simple hydrophobic interaction may be more favorable than a π-π interaction with the receptor's binding pocket.

-

Substitution on the Aromatic Ring: For the 3-phenylpiperidine derivatives, dimethyl substitution on the phenyl ring, particularly in the m,p-positions, results in high affinity and selectivity for the D4 receptor. However, even unsubstituted phenylpiperidines retain significant affinity, indicating that while substitution can enhance binding, it is not an absolute requirement.

N-Propylcyclohexanamine Analogs: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylcyclohexanamine and its analogs represent a class of organic compounds with significant potential for therapeutic development. Structurally related to arylcyclohexylamines, these molecules have garnered interest for their modulatory effects on key central nervous system targets. This technical guide provides an in-depth overview of the pharmacology, potential therapeutic applications, and experimental evaluation of N-propylcyclohexanamine analogs, with a focus on their interactions with the N-methyl-D-aspartate (NMDA) receptor, dopamine transporter (DAT), and serotonin transporter (SERT).

The primary mechanism of action for many arylcyclohexylamines is the antagonism of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Additionally, some analogs exhibit affinity for monoamine transporters, suggesting a broader pharmacological profile that could be leveraged for various therapeutic effects.[3] This guide will synthesize the available data to provide a comprehensive resource for researchers exploring the therapeutic landscape of N-propylcyclohexanamine analogs.

Pharmacological Profile and Mechanism of Action

The therapeutic potential of N-propylcyclohexanamine analogs is intrinsically linked to their interaction with specific molecular targets in the central nervous system. The primary target identified for the broader class of arylcyclohexylamines is the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.[1][4]

NMDA Receptor Antagonism

N-propylcyclohexanamine analogs are expected to act as non-competitive antagonists at the NMDA receptor. By binding to the PCP site, these compounds allosterically inhibit the flow of ions through the channel, thereby modulating glutamatergic neurotransmission. The structure-activity relationship (SAR) for N-alkyl substituted 1-phenylcyclohexylamines at the NMDA receptor indicates that the length of the alkyl chain influences potency. While an N-ethyl group tends to increase potency compared to an N-methyl group, further lengthening the chain to an n-propyl group results in a slight decrease in potency, though it remains comparable to that of phencyclidine (PCP).[5] This suggests that N-propylcyclohexanamine analogs are potent NMDA receptor antagonists.

Signaling Pathway of NMDA Receptor Antagonism by N-Propylcyclohexanamine Analogs

Caption: NMDA receptor antagonism by N-propylcyclohexanamine analogs.

Dopamine and Serotonin Transporter Inhibition

Certain arylcyclohexylamine derivatives have been shown to interact with the dopamine transporter (DAT) and, to a lesser extent, the serotonin transporter (SERT).[6][7] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can produce stimulant and antidepressant effects. The affinity for these transporters is highly dependent on the specific substitutions on the cyclohexyl and phenyl rings, as well as the nature of the amine substituent. The potential for dual NMDA receptor antagonism and dopamine reuptake inhibition makes this class of compounds particularly interesting for conditions where both pathways are implicated, such as depression and neurodegenerative diseases.

Quantitative Pharmacological Data

While specific quantitative data for a wide range of N-propylcyclohexanamine analogs are not extensively available in the public domain, the following table summarizes the binding affinities of structurally related 1-phenylcyclohexylamine analogs. This data provides a valuable reference point for understanding the expected pharmacological profile of N-propyl substituted derivatives.

| Compound | N-Substituent | Phenyl Ring Substituent | NMDA Receptor (PCP Site) Kᵢ (nM) | Dopamine Transporter (DAT) Kᵢ (nM) | Sigma-1 Receptor Kᵢ (nM) |

| 1-Phenylcyclohexylamine (PCA) | -H | None | 130[4] | >10,000 | 3,300 |

| Phencyclidine (PCP) | Piperidine | None | 5.7[4] | 134 | 2.9 |

| 3-MeO-PCP | Piperidine | 3-methoxy | 20[6] | 2,070 | 42[6] |

| 4-MeO-PCP | Piperidine | 4-methoxy | 1400 | 4,430 | 4,430 |

| N-Ethyl-1-phenylcyclohexylamine (Eticyclidine, PCE) | Ethyl | None | Lower than PCP (more potent)[5] | - | - |

| N-Propyl-1-phenylcyclohexylamine (PCPr) | Propyl | None | Similar to PCP[5] | - | - |

Note: A lower Kᵢ value indicates a higher binding affinity.

Potential Therapeutic Applications

Based on their primary mechanisms of action, N-propylcyclohexanamine analogs hold promise for a variety of therapeutic areas:

-

Neurodegenerative Diseases: The excitotoxicity mediated by over-activation of NMDA receptors is a key pathological feature in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The NMDA receptor antagonistic properties of N-propylcyclohexanamine analogs could offer neuroprotection by mitigating this excitotoxic damage.

-

Depression: The rapid-acting antidepressant effects of the NMDA receptor antagonist ketamine have paved the way for exploring other compounds with a similar mechanism. The potential for dual NMDA receptor antagonism and dopamine reuptake inhibition could offer a synergistic antidepressant effect with a potentially improved side-effect profile.

-

Neuropathic Pain: NMDA receptors play a crucial role in central sensitization, a key mechanism underlying the development and maintenance of chronic neuropathic pain. By blocking these receptors, N-propylcyclohexanamine analogs could be effective in alleviating this often difficult-to-treat pain condition.

-

Anesthesia: Arylcyclohexylamines like phencyclidine were initially developed as anesthetic agents. N-propylcyclohexanamine analogs may possess similar properties, potentially offering a different pharmacokinetic or pharmacodynamic profile.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of N-propylcyclohexanamine analogs.

NMDA Receptor ([³H]TCP) Binding Assay[4]

This assay determines the binding affinity of test compounds for the PCP site on the NMDA receptor.

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.

-

The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of test compound at various concentrations, 50 µL of [³H]TCP (final concentration ~1-2 nM), and 400 µL of the membrane preparation.

-

Define non-specific binding using a high concentration of a known ligand like MK-801 (e.g., 10 µM).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Dopamine Transporter ([³H]WIN 35,428) Binding Assay[4]

This assay measures the affinity of compounds for the dopamine transporter.

-

Membrane Preparation:

-

Homogenize rat striatal tissue in an ice-cold buffer containing 50 mM Tris-HCl and 120 mM NaCl (pH 7.4).

-

Centrifuge at 48,000 x g for 10 minutes at 4°C.

-

Wash the pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.25 mg/mL.

-

-

Binding Assay:

-

To each well of a 96-well plate, add the test compound, [³H]WIN 35,428 (final concentration ~2-3 nM), and the membrane preparation.

-

Define non-specific binding using a high concentration of a known DAT inhibitor like cocaine or nomifensine (e.g., 10 µM).

-

Incubate the plate on ice (0-4°C) for 2-3 hours.

-

Terminate the assay by rapid filtration through pre-soaked glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify radioactivity as described above.

-

Calculate IC₅₀ and Kᵢ values.

-

Experimental Workflow for In Vitro Pharmacological Profiling

Caption: General experimental workflow for profiling N-propylcyclohexanamine analogs.

Conclusion

N-propylcyclohexanamine analogs represent a promising class of compounds with the potential for development into novel therapeutics for a range of central nervous system disorders. Their primary activity as NMDA receptor antagonists, coupled with potential modulatory effects on dopamine and serotonin transporters, provides a strong rationale for their further investigation. The data from structurally related compounds, along with established experimental protocols, offer a solid foundation for future research in this area. A thorough understanding of the structure-activity relationships will be crucial in designing analogs with optimized potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for debilitating neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure Activity of PCP analogs [erowid.org]

- 6. 3-MeO-PCP - Wikipedia [en.wikipedia.org]

- 7. Methoxetamine - Wikipedia [en.wikipedia.org]

N-Propylcyclohexanamine: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Propylcyclohexanamine, a secondary amine featuring a cyclohexane ring, is a valuable and versatile building block in the toolkit of organic chemists. Its unique structural characteristics and reactivity profile make it an important intermediate in the synthesis of a diverse range of organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis of N-propylcyclohexanamine and explores its utility as a scaffold for the construction of more complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of N-propylcyclohexanamine is fundamental to its application in synthesis. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₉N[1] |

| Molecular Weight | 141.25 g/mol [1] |

| CAS Number | 3592-81-2[1] |

| IUPAC Name | N-propylcyclohexanamine[1] |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Synthesis of N-Propylcyclohexanamine

The most common and efficient method for the synthesis of N-propylcyclohexanamine is through the reductive amination of cyclohexanone with propylamine. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

A general workflow for the synthesis of N-propylcyclohexanamine is depicted below.

Caption: General workflow for the synthesis of N-propylcyclohexanamine via reductive amination.

Experimental Protocol: Reductive Amination of Cyclohexanone

The following protocol is a representative example for the synthesis of N-propylcyclohexanamine.

Materials:

-

Cyclohexanone

-

Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a suitable hydrogenation catalyst (e.g., Pd/C) and hydrogen source

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a solution of cyclohexanone (1.0 equivalent) in dichloromethane, add propylamine (1.0-1.2 equivalents).

-

The reaction mixture is stirred at room temperature for a period of time to allow for the formation of the imine intermediate.

-

In a separate flask, a solution or slurry of the reducing agent is prepared. For sodium triacetoxyborohydride, it is typically added portion-wise to the reaction mixture. For catalytic hydrogenation, the reaction mixture is transferred to a suitable pressure vessel containing the catalyst.

-

The reduction is carried out until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure N-propylcyclohexanamine.

Note: Reaction conditions, including solvent, temperature, and choice of reducing agent, may be optimized to improve yield and purity.

N-Propylcyclohexanamine as a Building Block in Organic Synthesis

While direct, extensively documented applications of N-propylcyclohexanamine as a building block in the synthesis of specific, complex bioactive molecules are not widespread in readily available literature, its chemical nature as a secondary amine provides clear pathways for its utilization in organic synthesis. The nucleophilic nitrogen atom and the presence of an N-H bond allow it to readily participate in a variety of chemical transformations.

Potential Synthetic Applications

The following diagram illustrates the potential reactivity of N-propylcyclohexanamine with various electrophiles to form a range of functionalized derivatives.

Caption: Potential synthetic transformations of N-propylcyclohexanamine.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents would yield tertiary amines. These products could be of interest in materials science or as intermediates for quaternary ammonium salts.

-

N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding amides. Amide functionalities are prevalent in a vast number of pharmaceutical compounds.

-

N-Sulfonylation: Reaction with sulfonyl chlorides would lead to the formation of sulfonamides, a class of compounds with a rich history in medicinal chemistry, including antibacterial and diuretic agents.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl-N-propylcyclohexanamines. This would open avenues to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

-

Use in Multicomponent Reactions: Secondary amines are often key components in multicomponent reactions (MCRs), such as the Mannich reaction, which are powerful tools for the rapid generation of molecular complexity from simple starting materials.

Applications in Drug Discovery and Agrochemicals

While specific examples detailing the synthesis of commercial drugs or agrochemicals starting from N-propylcyclohexanamine are not prominently featured in the literature, the cyclohexylamine scaffold is a known pharmacophore. Derivatives of cyclohexylamine have been investigated for a range of biological activities. The N-propyl group can modulate the lipophilicity and steric properties of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

The synthesis of propesticides, which are derivatives of active pesticides that are converted to the active form in the target organism, is an important strategy in modern agrochemical design.[2] The chemical handles available on N-propylcyclohexanamine make it a candidate for derivatization in such a strategy.

Conclusion

N-Propylcyclohexanamine is a readily accessible secondary amine with significant potential as a building block in organic synthesis. Its synthesis is straightforward, and its reactivity allows for a wide range of derivatizations. While its direct application in the synthesis of blockbuster drugs or widely used agrochemicals is not extensively documented, its structural features make it a valuable starting material for the exploration of new chemical space in drug discovery and materials science. Further research into the reactions and applications of this versatile molecule is warranted to fully unlock its potential.

References

An In-depth Technical Guide to the Discovery and History of N-propylcyclohexanamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylcyclohexanamine and its derivatives, particularly the arylcyclohexylamines, represent a significant class of psychoactive compounds with a rich history rooted in the mid-20th century pharmaceutical exploration of anesthetics. This guide details the discovery, historical development, and pharmacological profile of these compounds. The primary mechanism of action for the arylcyclohexylamine derivatives, such as 1-phenyl-N-propylcyclohexanamine (PCPr), is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This interaction blocks the influx of calcium ions, leading to dissociative anesthetic, analgesic, and psychotomimetic effects. This document provides a comprehensive overview of the synthetic chemistry, structure-activity relationships, and the downstream signaling consequences of NMDA receptor blockade by these compounds.

Discovery and Historical Development

The story of N-propylcyclohexanamine compounds is intrinsically linked to the pioneering research on arylcyclohexylamines at Parke-Davis Laboratories in the 1950s and 1960s. The initial breakthrough came with the synthesis of phencyclidine (PCP) in 1956 by Dr. Victor Maddox.[1] This discovery was part of a broader investigation into synthetic analgesics.

The foundational work that introduced a variety of 1-arylcyclohexylamines, including the n-propyl derivative, was published in 1965 by Maddox, Godefroi, and Parcell in the Journal of Medicinal Chemistry.[2][3] This seminal paper described the synthesis of phencyclidine and other 1-arylcyclohexylamines, which were evaluated as central nervous system depressants.[1] The research at Parke-Davis aimed to develop safer anesthetic agents, leading to the synthesis of ketamine from a PCP analog in 1962.[3]

While these compounds were initially explored for their therapeutic potential, particularly as anesthetics, their powerful psychotomimetic effects limited their clinical utility and led to their classification as controlled substances. In the late 1990s, N-propyl-1-phenylcyclohexanamine (PCPr) emerged as a designer drug in Europe.[4]

Chemical Synthesis and Structure

The core structure of these compounds consists of a cyclohexylamine ring with a propyl group attached to the nitrogen atom. The pharmacologically significant derivatives typically feature an aryl group, most commonly a phenyl ring, attached to the first carbon of the cyclohexyl ring.

General Synthetic Route

The synthesis of 1-arylcyclohexylamines, as described by Maddox et al. (1965), generally involves the reaction of a 1-(substituted-amino)cyclohexanecarbonitrile with a Grignard reagent.[1]

Experimental Protocol: Synthesis of 1-(1-phenylcyclohexyl)propylamine (a representative N-propylcyclohexanamine derivative)

-

Step 1: Formation of the Grignard Reagent. Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.

-

Step 2: Reaction with the Nitrile. The Grignard reagent is then added to a solution of 1-(propylamino)cyclohexanecarbonitrile in an appropriate solvent, such as benzene or toluene.

-

Step 3: Hydrolysis. The resulting complex is hydrolyzed with an aqueous acid solution, typically hydrochloric acid.

-

Step 4: Isolation and Purification. The product is then isolated by extraction and purified by distillation or crystallization.

Note: This is a generalized protocol based on the descriptions in the 1965 Maddox et al. paper. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for each specific analog.

Pharmacology and Mechanism of Action

The primary pharmacological target of arylcyclohexylamine derivatives of N-propylcyclohexanamine is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[5]

NMDA Receptor Antagonism

These compounds act as non-competitive antagonists, binding to a site within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[6][7] This binding event physically blocks the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its co-agonists, glutamate and glycine.[8] This blockade of cation influx leads to the characteristic dissociative anesthetic and psychotomimetic effects.[5]

Downstream Signaling Pathways

The antagonism of the NMDA receptor by N-propylcyclohexanamine derivatives initiates a cascade of downstream signaling events. By blocking the inhibitory effects of NMDA receptors on GABAergic interneurons, these compounds can lead to a paradoxical surge in glutamate release in certain brain regions. This glutamate surge then preferentially activates AMPA receptors, leading to:

-

Increased Brain-Derived Neurotrophic Factor (BDNF) expression: This neurotrophin is crucial for neuronal survival, growth, and synaptic plasticity.

-

Activation of the Mammalian Target of Rapamycin (mTOR) pathway: This pathway is a key regulator of protein synthesis, which is essential for synaptogenesis and long-term potentiation.

-

Inhibition of Glycogen Synthase Kinase 3 (GSK-3): This enzyme is implicated in the pathophysiology of mood disorders.

The interplay of these pathways is thought to underlie both the acute psychoactive effects and the potential therapeutic applications of these compounds, such as the rapid antidepressant effects observed with ketamine.

Quantitative Pharmacological Data